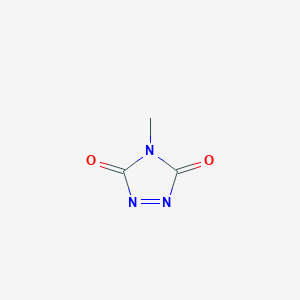

4-Methyl-1,2,4-triazoline-3,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYKNRLGZZNWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157738 | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13274-43-6 | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and scalable synthesis protocol for 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive and versatile reagent in organic synthesis. The protocol detailed herein is based on a recently developed method that avoids the use of hazardous reagents and cumbersome purification techniques, making it suitable for larger-scale production.

Introduction

This compound (MTAD) is a powerful dienophile and enophile, widely employed in various chemical transformations, including Diels-Alder reactions, ene reactions, and the functionalization of complex molecules.[1] Its high reactivity stems from the strained cyclic azo-dicarbonyl system. Historically, the synthesis of MTAD has been hampered by safety concerns, particularly the generation of toxic methyl isocyanate, and a reliance on sublimation for purification, which is not easily scalable.[2][1]

This guide details a robust, three-step synthesis that circumvents these issues, providing a safer and more scalable route to high-purity MTAD.[2][1] The precursor, 4-methylurazole, is first synthesized, followed by oxidation to the final product, MTAD.

Overall Synthesis Pathway

The synthesis of MTAD is achieved through a three-step process starting from commercially available materials. The overall workflow involves the formation of a semicarbazide (B1199961) intermediate, cyclization to form the 4-methylurazole precursor, and subsequent oxidation to yield MTAD.

Caption: Overall workflow for the synthesis of MTAD.

Experimental Protocols

Step 1: Synthesis of 1-Carbomethoxy-4-methyl-semicarbazide

This initial step involves the formation of a key semicarbazide intermediate from carbonyl diimidazole and methylamine, followed by reaction with hydrazine. This approach advantageously avoids the use of methyl isocyanate.[1]

Methodology:

-

A solution of carbonyl diimidazole (CDI) in a suitable solvent is prepared.

-

A solution of methylamine is added dropwise to the CDI solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete formation of the intermediate.

-

Hydrazine hydrate is then added to the reaction mixture.

-

The product, 1-carbomethoxy-4-methyl-semicarbazide, is isolated, typically by filtration, after precipitation.

Step 2: Cyclization to 4-Methylurazole

The semicarbazide intermediate is then cyclized to form 4-methylurazole. This is a crucial step that builds the triazolidine-3,5-dione ring system.

Methodology:

-

The 1-carbomethoxy-4-methyl-semicarbazide from the previous step is suspended in a suitable solvent.

-

A base is added to the suspension to facilitate the cyclization reaction.

-

The reaction mixture is heated to reflux for a specified duration.

-

After cooling, the product, 4-methylurazole, is isolated. Purification at this stage can often be achieved by simple recrystallization.[2]

Step 3: Oxidation to this compound (MTAD)

The final step is the oxidation of 4-methylurazole to the desired product, MTAD. Careful selection of the oxidizing agent and reaction conditions is critical to achieve high purity without the need for sublimation.[2][1]

Methodology:

-

4-Methylurazole is dissolved or suspended in an appropriate solvent, such as ethyl acetate.

-

The mixture is cooled to a low temperature (e.g., -78 °C).

-

A stream of nitrogen gas is bubbled through the solution.

-

tert-Butyl nitrite and a catalytic amount of acetic acid are added sequentially.

-

The reaction is monitored for a color change to deep red, indicating the formation of MTAD.

-

The product is isolated by filtration and washed with a cold solvent to yield high-purity MTAD.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable, sublimation-free synthesis of MTAD.

| Parameter | Step 1: Semicarbazide Formation | Step 2: Cyclization to 4-Methylurazole | Step 3: Oxidation to MTAD | Overall Yield |

| Starting Material | Carbonyl diimidazole, Methylamine | 1-Carbomethoxy-4-methyl-semicarbazide | 4-Methylurazole | - |

| Key Reagents | Hydrazine hydrate | Base (e.g., NaOH or KOH) | tert-Butyl nitrite, Acetic acid | - |

| Solvent | e.g., Tetrahydrofuran (THF) | e.g., Isopropanol | e.g., Ethyl acetate | - |

| Reaction Temperature | Controlled (e.g., 0 °C to rt) | Reflux | Low (e.g., -78 °C) | - |

| Reaction Time | Several hours | Several hours | < 1 hour | - |

| Typical Yield | High | ~90% (after recrystallization) | ~73% | High |

| Purification Method | Filtration | Recrystallization | Filtration | - |

Note: Specific quantities of reagents and solvents should be determined based on the desired scale of the reaction and are detailed in the primary literature.[2]

Logical Relationship of Synthesis Steps

The synthesis of MTAD follows a logical progression from simple starting materials to the final, highly reactive product. Each step builds upon the previous one to construct the target molecule.

Caption: Logical progression of the MTAD synthesis.

Conclusion

The synthesis protocol outlined in this technical guide provides a safe, scalable, and efficient method for the preparation of this compound. By avoiding hazardous intermediates and the need for sublimation, this route is well-suited for academic and industrial research settings, including applications in drug development and materials science. The detailed experimental procedures and quantitative data provided herein should enable researchers to successfully implement this synthesis in their laboratories.

References

Scalable and safe synthesis of MTAD

An In-depth Technical Guide to the Scalable and Safe Synthesis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MTAD) is a highly reactive dienophile and a versatile reagent in organic synthesis, particularly in cycloaddition reactions. Its utility, however, has been historically hampered by hazardous and difficult-to-scale synthetic preparations. This guide provides a comprehensive overview of both traditional and modern synthetic routes to MTAD, with a focus on a recently developed scalable and safer protocol that circumvents many of the issues associated with previous methods. Detailed experimental procedures, quantitative data comparisons, and safety considerations are presented to facilitate the adoption of this improved methodology in research and development settings.

Introduction

This compound (MTAD) is a powerful reagent utilized in various chemical transformations, including Diels-Alder reactions, ene reactions, and dearomatization cycloadditions. Despite its synthetic importance, the widespread application of MTAD on a larger scale has been limited due to significant safety and scalability concerns associated with its preparation.[1][2] Traditional synthesis routes often involve toxic intermediates, such as methyl isocyanate, and require a final purification step of sublimation, which is inefficient and difficult to scale.[3]

This technical guide details a state-of-the-art, scalable, and sublimation-free synthesis of MTAD. This improved method avoids the use of hazardous materials, incorporates a single purification step, and has been demonstrated to produce MTAD of comparable purity and reactivity to sublimed material. Up to 25 grams of MTAD have been prepared in a single batch using this protocol.[1][2]

Comparison of Synthetic Routes

Two primary routes for the synthesis of MTAD are discussed: a first-generation route with notable hazards and a modern, optimized route that offers significant improvements in safety and scalability.

First-Generation Synthesis: A Hazardous Precedent

The initial, widely-used synthesis of MTAD begins with dimethylurea and proceeds through a nitrosylated intermediate. This route, a modification of a known literature procedure, suffers from several drawbacks that limit its practicality and safety on a larger scale.

Key Hazards and Limitations:

-

Use of Carcinogenic Intermediates: The synthesis involves the handling of carcinogenic materials.

-

Formation of Toxic Gases: The potential for the formation of toxic gases is a significant concern.

-

Risk of Diazomethane Formation: A critical safety issue is the potential for the premature addition of potassium hydroxide (B78521) (KOH) before the complete thermolysis of an N-nitroso intermediate, which can lead to the formation of diazomethane. Diazomethane is a toxic and potentially explosive gas.

-

Reproducibility Issues: The final recrystallization step is often plagued by poor reproducibility.

-

Sublimation Bottleneck: The final purification requires sublimation, a process that is difficult to scale and can lead to product decomposition due to the required heat. This step has been identified as a major bottleneck, with a typical yield of only around 5 grams of MTAD per 6-hour sublimation.

A Scalable and Sublimation-Free Route: The Modern Approach

To address the shortcomings of the first-generation synthesis, a new route has been developed that is both safer and more amenable to large-scale production.[1][2] This method bypasses the generation of methyl isocyanate and eliminates the need for sublimation.[3]

Key Advantages:

-

Avoids Toxic Intermediates: This route does not involve the formation of methyl isocyanate.[3]

-

Simplified Purification: The entire sequence requires only a single recrystallization step.

-

Elimination of Sublimation: Judicious oxidation conditions followed by a simple filtration yield analytically pure MTAD, circumventing the need for sublimation.[1][2]

-

Scalability: The initial step of this synthesis has been successfully performed on a 1-mole scale, yielding over 130 grams of the intermediate.[3] The entire process has been used to produce up to 25 grams of MTAD in a single batch.[1]

-

High Purity and Reactivity: The MTAD produced via this method has been shown to be of high purity and exhibits comparable synthetic efficiency to sublimed MTAD in demanding chemical reactions.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable and sublimation-free synthesis of MTAD.

| Step | Starting Material | Reagents | Product | Scale | Yield |

| 1. Synthesis of Linear Cyclization Precursor (Compound 5 ) | Ethyl carbazate (B1233558), Carbonyldiimidazole, Methylamine (B109427) | Compound 5 | 1 mol | 83-87% | |

| 2. Cyclization to 4-Methylurazole (Compound 6 ) | Compound 5 | Potassium carbonate, Methanol (B129727), Water | 4-Methylurazole (in a mixture with KCl) | 155 mmol (25 g) | N/A |

| 3. Oxidation to MTAD (Compound 1 ) | 4-Methylurazole/KCl mixture | tert-Butyl hypochlorite (B82951), Ethyl acetate (B1210297) | MTAD | From 25 g of 5 | 73% |

Detailed Experimental Protocols

The following are the detailed experimental procedures for the scalable and sublimation-free synthesis of MTAD.

Synthesis of the Linear Cyclization Precursor (Compound 5)

This initial step has been successfully scaled to produce over 130 g of the intermediate, compound 5 , in a single pass.[3] The resulting precursor is a benchtop-stable solid.[3]

-

Procedure:

-

Combine ethyl carbazate and carbonyldiimidazole in a suitable reaction vessel.

-

Add methylamine (40% aqueous solution) to the reaction mixture.

-

After the reaction is complete, perform a recrystallization from isopropanol (B130326) (i-PrOH) to purify the product. This is the only purification step in the entire sequence.

-

Cyclization to 4-Methylurazole (Compound 6)

-

Reagents and Equipment:

-

Compound 5 (25 g, 155 mmol, 1.0 equiv)

-

Methanol (155 mL, 1.0 M)

-

Potassium carbonate (42.9 g, 310 mmol, 2.0 equiv)

-

Water

-

500 mL round-bottom flask

-

Reflux condenser

-

Oil bath

-

-

Procedure:

-

To a 500 mL round-bottom flask, add compound 5 (25 g, 155 mmol) and methanol (155 mL).

-

Add potassium carbonate (42.9 g, 310 mmol) in a single portion.

-

Equip the flask with a reflux condenser and place it in an oil bath.

-

Heat the mixture to 65 °C under a nitrogen atmosphere.

-

After approximately 2 hours, stirring may cease due to the formation of solids. Restore stirring by adding water (20 mL) and continue heating for an additional 12 hours.[3]

-

After cooling, remove the solvent under reduced pressure (bath temperature 40 °C, pressure 150 mbar).

-

Adjust the bath temperature and pressure to 80 °C and 20 mbar, respectively, to remove most of the water until the mixture becomes a free-flowing solid.

-

Transfer the solid mixture of 4-methylurazole (6) and KCl to a vacuum desiccator and dry for 2 days before proceeding to the next step.[3]

-

Oxidation to MTAD (Compound 1)

Note: From this point forward, all reactions and manipulations should be performed in the absence of light.

-

Reagents and Equipment:

-

4-Methylurazole/KCl mixture from the previous step

-

Ethyl acetate (EtOAc) (206 mL, 0.75 M)

-

tert-Butyl hypochlorite (t-BuOCl)

-

-

Procedure:

-

Suspend the dried 4-methylurazole/KCl mixture in ethyl acetate (206 mL) in a suitable reaction vessel.

-

Cool the suspension to 0 °C for 30 minutes.[3]

-

Add tert-butyl hypochlorite (t-BuOCl) to the cooled suspension to initiate the oxidation.

-

Upon completion of the reaction, filter the mixture to remove insoluble byproducts.

-

Remove the solvent from the filtrate to yield analytically pure MTAD.[3]

-

Visualized Experimental Workflows and Pathways

The following diagrams illustrate the synthetic pathways and experimental workflow for the scalable and safe synthesis of MTAD.

Caption: Workflow for the scalable and sublimation-free synthesis of MTAD.

Caption: Comparison of the first-generation and the modern, safer synthetic pathways to MTAD.

Safety Considerations

-

First-Generation Route: As detailed, this route involves significant hazards, including the use of carcinogens, the potential formation of toxic gases, and the risk of generating explosive diazomethane. Extreme caution and appropriate safety measures are paramount if this route is to be attempted.

-

Scalable and Safe Route: While this route is inherently safer, standard laboratory safety practices should always be followed.

-

Light-Sensitive Steps: The oxidation of 4-methylurazole to MTAD and subsequent handling of the product should be conducted in the absence of light to prevent degradation.

-

Handling of Reagents: All reagents, including potassium carbonate and tert-butyl hypochlorite, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Pressure and Temperature Control: Careful control of temperature and pressure is important during the solvent removal steps to prevent bumping and ensure efficient drying.

-

Conclusion

The development of a scalable and sublimation-free synthesis of MTAD represents a significant advancement for its use in both academic and industrial research. By avoiding hazardous intermediates and cumbersome purification techniques, this new protocol allows for the safe and efficient production of multi-gram quantities of this valuable reagent.[1][3] The detailed procedures and comparative data provided in this guide are intended to facilitate the adoption of this superior method, thereby expanding the accessibility and application of MTAD in the synthesis of complex molecules.

References

4-Methyl-1,2,4-triazoline-3,5-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile, making it a versatile reagent in organic synthesis.[1] Its distinct reactivity profile has led to its application in a variety of chemical transformations, including Diels-Alder reactions, ene reactions, and bioconjugation. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of MTAD, with a focus on experimental protocols and technical data relevant to researchers in academia and the pharmaceutical industry.

Core Chemical and Physical Properties

MTAD is a red to orange solid that is notable for its high reactivity.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃O₂ | [3][4] |

| Molecular Weight | 113.07 g/mol | [4] |

| Exact Mass | 113.022526347 Da | [3] |

| Melting Point | 107-109 °C | [5] |

| Appearance | Red-purple solid | [2] |

| CAS Number | 13274-43-6 | [3][4] |

Spectroscopic Data

The structural characterization of MTAD is supported by various spectroscopic techniques.

| Technique | Data | Source(s) |

| ¹H NMR | A single peak is observed due to the methyl protons. | [6] |

| ¹³C NMR | Signals corresponding to the methyl carbon and the carbonyl carbons are present. | [7] |

| Infrared (IR) | Characteristic peaks for the carbonyl groups are prominent. | [2][8] |

| Mass Spectrometry | The molecular ion peak can be observed, confirming the molecular weight. | [9][10] |

Synthesis and Purification

A scalable and safer synthesis of MTAD that avoids the use of methyl isocyanate and purification by sublimation has been developed.[11] This method makes the reagent more accessible for larger-scale applications.

Experimental Protocol: Scalable Synthesis of 4-Methylurazole (MTAD Precursor)

-

To a solution of 4-amino-1-methyl-1,2,4-triazolidine-3,5-dione in a suitable solvent, add an oxidizing agent such as tert-butyl hypochlorite.

-

The reaction is typically carried out at low temperatures to control its exothermicity.

-

Monitor the reaction progress by TLC or NMR until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up to isolate the crude 4-methylurazole.

Experimental Protocol: Oxidation to this compound

-

The crude 4-methylurazole is dissolved in an appropriate solvent.

-

An oxidizing agent, such as N-bromosuccinimide in the presence of a radical initiator or electrochemical oxidation, is used to convert the urazole (B1197782) to the desired triazolinedione.

-

The progress of the oxidation is monitored by the disappearance of the starting material and the appearance of the characteristic red color of MTAD.

-

The product can be isolated by filtration and washed with a suitable solvent to afford pure MTAD.

A traditional method for purification involves sublimation, which yields highly pure, pink needles of MTAD.[12]

Chemical Reactivity and Applications

MTAD is a potent dienophile and enophile, readily participating in pericyclic reactions.

Diels-Alder Reactions

MTAD is an exceptionally reactive dienophile in [4+2] cycloaddition reactions with conjugated dienes.[13] These reactions are typically fast and proceed with high yields, making them valuable for the synthesis of complex cyclic systems.

-

Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene (B3395910) monomer.

-

Dissolve MTAD in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) at room temperature.

-

Add the freshly prepared cyclopentadiene dropwise to the MTAD solution. The characteristic red color of the MTAD will disappear upon reaction.[14]

-

The reaction is typically instantaneous and exothermic.

-

The Diels-Alder adduct can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.

Ene Reactions

MTAD also readily undergoes ene reactions with alkenes that possess an allylic hydrogen. This reaction provides a pathway to functionalized alkenes.

-

Dissolve MTAD in a suitable aprotic solvent like dichloromethane or chloroform.

-

Add β-pinene to the solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the red color of MTAD.

-

Monitor the reaction by TLC to ensure completion.

-

Upon completion, the solvent is removed in vacuo.

-

The resulting ene product can be purified by column chromatography on silica (B1680970) gel.

Applications in Drug Development and Bioconjugation

The unique reactivity of the triazolinedione moiety has been harnessed for applications in drug development and chemical biology.

Derivatizing Agent for Analysis

MTAD and its analogs are effective derivatizing agents for enhancing the ionization efficiency of certain molecules in mass spectrometry analysis. This is particularly valuable for the sensitive detection of vitamin D and its metabolites in biological samples.[15][16][17][18][19][20] The Diels-Alder reaction between the triazolinedione and the cis-diene moiety of vitamin D forms a stable adduct that is more readily ionized.[16]

-

Extract the vitamin D metabolites from the biological matrix (e.g., serum, plasma) using a suitable liquid-liquid or solid-phase extraction method.

-

Dry the extract under a stream of nitrogen.

-

Reconstitute the residue in a solution of MTAD in an aprotic solvent (e.g., acetonitrile).

-

Allow the reaction to proceed at room temperature for a specified time (typically 30-60 minutes).

-

Quench the reaction if necessary and analyze the derivatized sample by LC-MS/MS.

Bioconjugation

The rapid and specific reaction of triazolinediones with tyrosine residues on proteins has been explored for bioconjugation applications.[1] This "tyrosine-click" reaction allows for the site-specific labeling of proteins with probes, tags, or therapeutic agents.[21][22][23][24] While the phenyl analog (PTAD) is more commonly used for this purpose due to its enhanced stability, the fundamental reactivity of the triazolinedione core is the key.[1]

Safety and Handling

MTAD is a reactive and potentially hazardous chemical. It is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis and the life sciences. Its high reactivity in Diels-Alder and ene reactions allows for the efficient construction of complex molecular architectures. Furthermore, its utility as a derivatizing agent and in bioconjugation highlights its importance for researchers in drug discovery and development. The development of safer and more scalable synthetic routes will likely expand its use in both academic and industrial settings. Careful handling and adherence to safety protocols are essential when working with this reactive compound.

References

- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H3N3O2 | CID 128854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 4-Methyl-1,2,4-triazolidine-3,5-dithione | C3H5N3S2 | CID 3034216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. This compound | 13274-43-6 [chemicalbook.com]

- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. community.wvu.edu [community.wvu.edu]

- 15. mdpi.com [mdpi.com]

- 16. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 20. 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | 4233-33-4 [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methyl-1,2,4-triazoline-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive dienophile with significant applications in organic synthesis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Detailed experimental protocols for obtaining these spectra are also provided, along with a visualization of the synthetic pathway of MTAD.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |

| ¹H | ~3.1 - 3.3 | Not Specified | [1] |

| ¹³C | ~24.5, ~157.0 | Not Specified | [2] |

Note: Specific coupling constants were not available in the referenced spectra.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3122 | N-H Stretch (of precursor) | [3] |

| 1774 | C=O Stretch (asymmetric) | [3] |

| 1693 | C=O Stretch (symmetric) | [3] |

| 1520 | N-N Stretch | [3] |

| 1479 | C-N Stretch | [3] |

| 1333 | CH₃ Bend | [3] |

| 1006 | Ring Vibration | [3] |

| 811 | C-H Bend (out-of-plane) | [3] |

Note: The IR data is from a derivative of MTAD, but the key carbonyl and ring vibrations are expected to be similar for MTAD itself.

Mass Spectrometry (MS)

| m/z | Proposed Fragment | Ionization Method |

| 113.02 | [M]⁺ (Molecular Ion) | High-Resolution MS (ESI) |

| 85 | [M - CO]⁺ | Electron Impact (EI) |

| 57 | [M - 2CO]⁺ | Electron Impact (EI) |

| 42 | [CH₃N]⁺ | Electron Impact (EI) |

Note: The exact mass and fragmentation pattern can vary with the ionization technique and instrument conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~540 | Not specified | Dichloromethane |

Note: Triazolinediones are known for their characteristic red color, arising from a weak n→π transition in the visible region.*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer to separate them based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum, noting the molecular ion peak and any significant fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound in the visible region.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Synthesis Workflow

The synthesis of this compound typically involves the oxidation of its precursor, 4-methyl-1,2,4-triazolidine-3,5-dione (B41882) (4-methylurazole).

Caption: Synthesis of this compound (MTAD) via oxidation.

References

An In-depth Technical Guide to the FTIR Spectrum of 4-Methyl-1,2,4-triazoline-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD). It includes a detailed summary of its characteristic vibrational frequencies, a standardized experimental protocol for obtaining the spectrum, and a visualization of a key reaction pathway involving this versatile reagent.

Introduction to this compound (MTAD)

This compound (MTAD) is a highly reactive dienophile and electrophile widely employed in organic synthesis. Its utility spans a range of applications, including the functionalization of complex molecules and the formation of novel heterocyclic systems. Understanding its structural features through spectroscopic techniques like FTIR is crucial for reaction monitoring, quality control, and the characterization of its derivatives.

FTIR Spectral Data of this compound

The FTIR spectrum of MTAD is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The key spectral features are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1770 | Strong | C=O Asymmetric Stretch |

| ~1715 | Strong | C=O Symmetric Stretch |

| ~1500 | Medium | N=N Stretch |

| ~1450 | Medium | CH₃ Asymmetric Bend |

| ~1380 | Medium | CH₃ Symmetric Bend |

| ~1180 | Medium | N-N Stretch |

| ~1000 | Medium | Ring Deformation |

| ~760 | Medium | C-N Stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.

Experimental Protocol for FTIR Analysis of MTAD

This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of solid MTAD.

3.1. Materials and Equipment

-

This compound (solid)

-

Fourier-Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS)

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free wipes

3.2. Sample Preparation and Data Acquisition

-

Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate. Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid MTAD powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure arm. This ensures good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.

-

Data Processing: After acquisition, the spectrum should be baseline corrected and, if necessary, normalized. The peak positions and intensities can then be determined.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and the pressure arm tip with a solvent-dampened wipe to remove all traces of the sample.

Visualization of a Key Reaction: Diels-Alder Cycloaddition

MTAD is a potent dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The following diagram illustrates the general mechanism of the [4+2] cycloaddition of MTAD with a generic conjugated diene.

This workflow visualizes the concerted mechanism of the Diels-Alder reaction, where the π-electrons of the diene and the dienophile (MTAD) reorganize to form a new six-membered ring in a single step.

Conclusion

The FTIR spectrum of this compound provides a valuable fingerprint for its identification and characterization. The well-defined absorption bands corresponding to its carbonyl, azo, and methyl groups are key identifiers. The provided experimental protocol offers a standardized approach for obtaining reproducible spectral data. Furthermore, the visualization of its participation in the Diels-Alder reaction highlights one of its most significant applications in synthetic organic chemistry. This guide serves as a foundational resource for researchers and professionals working with this important chemical entity.

An In-depth Technical Guide to the NMR Analysis of 4-Methyl-1,2,4-triazoline-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive dienophile with significant applications in organic synthesis. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of its NMR spectra, and offers visual representations of its chemical structure and the analytical workflow.

Introduction

This compound (MTAD) is a potent electrophile and a versatile reagent in various chemical transformations, including Diels-Alder reactions, "ene" reactions, and the functionalization of polymers and biological macromolecules. A thorough understanding of its structure and purity is paramount for its effective application, and NMR spectroscopy stands as the primary analytical tool for this purpose. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of MTAD, providing the necessary data and protocols for its unambiguous identification and characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its precursor, 4-methylurazole. Several oxidizing agents can be employed for this transformation. A common and effective method is adapted from the procedure for the synthesis of the analogous 4-phenyl-1,2,4-triazoline-3,5-dione, as described in Organic Syntheses.[1] Another reported method involves the use of DABCO-Br₂ as the oxidizing agent.[2]

Experimental Protocol: Oxidation of 4-Methylurazole

This protocol is based on the established synthesis of related triazolinediones and is expected to yield the desired product.

Materials:

-

4-Methylurazole

-

tert-Butyl hypochlorite (B82951)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Rotary evaporator

-

Sublimation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylurazole in ethyl acetate under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of tert-butyl hypochlorite in ethyl acetate to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by the disappearance of the white solid 4-methylurazole and the formation of a pink to red solution.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product is a pinkish-red solid. For purification, sublimation under vacuum (e.g., at 50 °C and 0.1 mm Hg) yields the pure this compound as bright pink needles.[1]

NMR Data of this compound

The structural elucidation of this compound is readily accomplished by ¹H and ¹³C NMR spectroscopy. The simplicity of the molecule results in a clean and easily interpretable spectrum.

Data Presentation

The following table summarizes the quantitative ¹H and ¹³C NMR data for this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~3.1 | Singlet | 3H | N-CH₃ |

| ¹³C | ~24 | - | - | N-CH₃ |

| ¹³C | ~156 | - | - | C=O |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the NMR analysis.

Spectral Interpretation

-

¹H NMR Spectrum: The proton NMR spectrum of MTAD is characterized by a single sharp singlet at approximately 3.1 ppm. This signal integrates to three protons and corresponds to the methyl group attached to the nitrogen atom of the triazoline ring. The absence of any other signals confirms the high purity of the compound.

-

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of MTAD displays two distinct signals. The signal at around 24 ppm is attributed to the carbon of the N-methyl group. The downfield signal, appearing at approximately 156 ppm, corresponds to the two equivalent carbonyl carbons of the dione (B5365651) functionality. The chemical equivalence of the two carbonyl carbons is due to the symmetry of the molecule.

Experimental Protocols for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN) are common choices.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for the instrument being used.

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Visualizations

Chemical Structure and NMR Assignment

Caption: Chemical structure of this compound with NMR assignments.

Workflow for NMR Analysis

Caption: General workflow for the NMR analysis of a chemical compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive NMR analysis of this compound. The presented data and methodologies will be invaluable to researchers, scientists, and professionals in drug development who utilize this important reagent. The straightforward NMR spectra, characterized by a single proton signal and two carbon signals, allow for easy and accurate structural verification and purity assessment, ensuring the reliability of experimental outcomes in which MTAD is employed.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile utilized in a diverse array of chemical transformations. Its powerful electrophilicity, driven by the strained triazoline-dione ring system, enables rapid and often highly selective reactions, including Diels-Alder cycloadditions, ene reactions, and bioconjugation with electron-rich amino acid residues. This technical guide provides a comprehensive overview of the core reaction mechanisms of MTAD, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development seeking to leverage the unique reactivity of MTAD.

Core Reaction Mechanisms of MTAD

MTAD is a versatile reagent known for its participation in several key reaction types, primarily driven by the electrophilicity of the N=N double bond. The principal reaction mechanisms include the [4+2] Diels-Alder cycloaddition and the ene reaction. Additionally, MTAD exhibits reactivity towards various nucleophiles and has found significant application in bioconjugation.

The Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. MTAD is considered a "super-hot" dienophile due to its high reactivity, which is attributed to the electron-deficient N=N bond within the strained five-membered ring.[1][2] This allows for rapid reactions with a wide range of dienes, often at room temperature or below.[3] The reaction proceeds through a cyclic transition state, forming a six-membered ring.[2]

The general mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (MTAD). The electron-withdrawing carbonyl groups on the MTAD molecule lower the energy of its LUMO, facilitating a rapid reaction.[3]

The Ene Reaction

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an electron-deficient multiple bond (the "enophile"), in this case, the N=N bond of MTAD. The reaction proceeds through a six-membered transition state, resulting in the formation of a new sigma bond, the migration of the double bond in the ene, and the transfer of the allylic hydrogen to the enophile.[4][5]

The mechanism of the ene reaction with triazolinediones can be solvent-dependent. In non-polar solvents, a concerted mechanism is often proposed. However, in polar solvents, a stepwise mechanism involving a zwitterionic intermediate may be operative.[6]

Reactions with Alcohols and Amines

Triazolinediones are known to react with nucleophiles such as alcohols and amines. While specific mechanistic studies on MTAD are limited, the reactivity of the analogous 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) provides valuable insights.

With primary alcohols, PTAD has been shown to react in a 2:1 stoichiometry to yield 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. Secondary alcohols can be oxidized to the corresponding ketones or aldehydes.[4] Primary and secondary amines react rapidly with PTAD, leading to complex product mixtures, likely through nucleophilic attack on the carbonyl groups and subsequent ring opening.[4] It is expected that MTAD would exhibit similar reactivity patterns.

Reactions with Aldehydes and Ketones

Direct experimental evidence for the reaction of MTAD with simple aldehydes and ketones is not widely reported in the literature. However, based on the electrophilic nature of the N=N bond and the carbonyl groups of MTAD, several reaction pathways can be postulated. These include potential ene reactions where the enol form of the aldehyde or ketone acts as the ene component, or nucleophilic attack of an enolate at the nitrogen or carbonyl carbons of MTAD. Computational studies would be valuable in elucidating the most likely reaction pathways.

Bioconjugation Reactions

Triazolinediones have emerged as powerful reagents for bioconjugation, particularly for the modification of proteins. The high reactivity of the triazolinedione moiety allows for rapid and selective labeling of electron-rich amino acid residues under mild, aqueous conditions.

The most well-documented application is the "tyrosine-click" reaction, where MTAD and its derivatives react with the electron-rich phenolic side chain of tyrosine residues. This reaction proceeds via an electrophilic aromatic substitution-type mechanism.[7] The resulting linkage is notably stable across a wide range of pH and temperatures.[7] While PTAD is more commonly used due to its higher labeling efficiency, MTAD has also been successfully employed.[7]

Quantitative Data on MTAD Reactions

Table 1: Kinetic Data for the Diels-Alder Reaction of PTAD with Various Dienes

| Diene | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Cyclohexane | 25 | 1.34 x 10⁵ | [6] |

| Isoprene (B109036) | Cyclohexane | 25 | 1.15 x 10⁴ | [6] |

| 1,3-Butadiene | Cyclohexane | 25 | 2.95 x 10³ | [6] |

| Cyclopentadiene | Dioxane | 20 | Very Fast | [3] |

Table 2: Kinetic and Thermodynamic Data for the Ene Reaction of PTAD with β-Pinene

| Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Toluene | 25 | 0.138 | 38.5 | -138 |

| Acetonitrile | 25 | 0.234 | 36.4 | -139 |

| Dichloromethane (B109758) | 25 | 0.468 | 34.3 | -142 |

Data for PTAD is presented as a proxy for MTAD reactivity. Direct kinetic studies on MTAD are encouraged for precise quantitative analysis.

Table 3: Selected Yields for MTAD Reactions

| Reaction Type | Substrate | Product Yield (%) | Reference |

| [8+2] Cycloaddition | Heptafulvene | 50 | [3] |

| Diels-Alder | Dihydroxanthones | Good | [3] |

| [4+2]/Ene Diadduct | β,β-dimethyl-p-methoxystyrene | - | [3] |

| Homo-Diels-Alder | Bicycloalkadiene (unsubstituted) | High | [2] |

| Homo-Diels-Alder | Bicycloalkadiene (disubstituted) | 15-55 | [2] |

| Bioconjugation | N-acyl tyrosine methyl amide | 57 | [7] |

Experimental Protocols

The following protocols are provided as representative examples for conducting key reactions with MTAD. Appropriate safety precautions should be taken when handling all chemicals.

Synthesis of this compound (MTAD)

A scalable and safer, sublimation-free synthesis of MTAD has been developed. The following is an adapted summary of the procedure. For full details, consult the original literature.[1]

Materials:

-

Ethyl carbazate

-

Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF)

-

Methylamine (40% in water)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

tert-Butyl hypochlorite (B82951) (t-BuOCl)

-

Ethyl acetate

Procedure:

-

Semicarbazide Formation: Dissolve ethyl carbazate in THF and cool in an ice bath. Slowly add CDI and stir for 2 hours at 0 °C. Add aqueous methylamine and stir for an additional 2 hours.

-

Cyclization: Remove THF under reduced pressure. Add aqueous KOH and reflux the mixture. Cool the reaction and acidify with concentrated HCl to precipitate 4-methylurazole.

-

Oxidation: Suspend the crude 4-methylurazole in ethyl acetate and cool to 0 °C. Add t-BuOCl dropwise. The reaction mixture will turn deep red.

-

Purification: Filter the reaction mixture to remove potassium chloride. Concentrate the filtrate under reduced pressure to obtain MTAD as a red solid.

General Protocol for a Diels-Alder Reaction with MTAD

This protocol is a general guideline for the reaction of MTAD with a conjugated diene, such as isoprene or cyclopentadiene.

Materials:

-

This compound (MTAD)

-

Conjugated diene (e.g., isoprene)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve the conjugated diene (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically -78 °C to room temperature, depending on the diene's reactivity).

-

In a separate flask, dissolve MTAD (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Slowly add the MTAD solution to the stirred solution of the diene. The characteristic red color of the MTAD solution should disappear upon reaction.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

General Protocol for an Ene Reaction with MTAD

This protocol provides a general procedure for the ene reaction of MTAD with an alkene containing an allylic hydrogen, such as β-pinene.

Materials:

-

This compound (MTAD)

-

Alkene (e.g., β-pinene)

-

Anhydrous solvent (e.g., chloroform (B151607) or toluene)

Procedure:

-

Dissolve the alkene (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Dissolve MTAD (1.0 equivalent) in the same solvent in a separate flask.

-

Slowly add the MTAD solution to the stirred alkene solution at room temperature.

-

The disappearance of the red color of MTAD indicates the progress of the reaction. The reaction is typically fast.

-

Monitor the reaction to completion by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting ene adduct by flash column chromatography.

General Protocol for Tyrosine Bioconjugation

This protocol is adapted from procedures for PTAD and can be used as a starting point for labeling tyrosine residues in peptides or proteins with MTAD.[7]

Materials:

-

Tyrosine-containing peptide or protein

-

This compound (MTAD)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile or other suitable organic co-solvent

Procedure:

-

Dissolve the peptide or protein in PBS to a known concentration.

-

Prepare a stock solution of MTAD in acetonitrile.

-

Add a 3- to 10-fold molar excess of the MTAD solution to the peptide/protein solution with gentle vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

The reaction can be quenched by the addition of a scavenger such as Tris buffer.

-

Purify the labeled product using a suitable chromatographic technique, such as reversed-phase HPLC for peptides or size-exclusion chromatography for proteins.

-

Characterize the conjugate by mass spectrometry to confirm labeling and determine the degree of modification.

Conclusion

This compound is a uniquely reactive and versatile reagent in organic synthesis and bioconjugation. Its high reactivity in Diels-Alder and ene reactions allows for the rapid construction of complex molecular architectures under mild conditions. While quantitative kinetic data for MTAD itself is not as abundant as for its phenyl analogue, the available information provides a strong basis for its application in a wide range of chemical transformations. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of MTAD in research and development, from small molecule synthesis to the targeted modification of biomolecules. Further detailed kinetic and mechanistic studies on the reactions of MTAD with a broader range of substrates will undoubtedly continue to expand its utility and application in the chemical sciences.

References

- 1. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ene reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Unrivaled Reactivity of Triazolinediones: A Comprehensive Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Triazolinediones (TADs) have emerged as exceptionally reactive and versatile reagents in the field of organic synthesis. Their unique electronic structure, characterized by a highly electrophilic N=N double bond flanked by two carbonyl groups, bestows upon them a remarkable reactivity profile that enables a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of triazolinediones, offering a valuable resource for researchers leveraging these powerful tools in areas ranging from polymer science to drug development and bioconjugation.

Core Reactivity and Synthetic Utility

Triazolinediones are renowned for their participation in a variety of pericyclic reactions, acting as potent dienophiles in Diels-Alder reactions and as enophiles in ene reactions.[1] Their reactivity often proceeds at ambient temperatures without the need for catalysts, highlighting their "click" chemistry characteristics.[2] The synthesis of TADs typically involves the oxidation of their stable urazole (B1197782) precursors, a process for which numerous methods have been developed.[3]

The following sections will delve into the specifics of the major reaction classes of triazolinediones, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Diels-Alder Reactions: The Quintessential [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis, and triazolinediones are among the most reactive dienophiles known for this transformation. They readily react with a wide range of dienes to form stable cycloadducts, often with high stereospecificity and quantitative yields.[4][5] The reaction with cyclopentadiene (B3395910), for instance, is exceedingly fast.[6][7]

Quantitative Data for Diels-Alder Reactions

| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cyclopentadiene | 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) | Dioxane | 20 | Rapid | >95 | [8] |

| 1,3,5-Cycloheptatriene | PTAD | Not specified | Not specified | Rapid | High | [6] |

| 2,3-Bis(iodomethyl)butadiene | PTAD | Not specified | Not specified | Not specified | 60 | [5] |

| Anthracene | PTAD | Xylene | Reflux | Not specified | High | [9] |

Experimental Protocol: Diels-Alder Reaction of PTAD with Cyclopentadiene

This protocol is adapted from established laboratory procedures.[7][10]

Materials:

-

Oxone®

-

Potassium bromide

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of PTAD solution: In a flask, suspend 4-phenylurazole (1.0 eq) in DCM. In a separate flask, dissolve Oxone® (2.0 eq) and potassium bromide (0.2 eq) in water. Add the aqueous solution to the urazole suspension and stir vigorously at room temperature. The organic layer will turn a characteristic deep red color, indicating the formation of PTAD. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Diels-Alder Reaction: To a solution of maleic anhydride (B1165640) (1.0 eq) in ethyl acetate, add hexane. Cool the solution in an ice bath. Add freshly cracked cyclopentadiene (1.1 eq) to the solution. To this mixture, add the prepared red PTAD solution dropwise with stirring. The red color will disappear almost instantaneously upon addition.

-

Isolation: After the addition is complete, the product may precipitate. If not, the solvent can be removed under reduced pressure. The resulting white solid adduct can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Ene Reactions: Allylic C-H Functionalization

Triazolinediones are highly effective enophiles in the Alder-ene reaction, reacting with alkenes possessing allylic hydrogens to form N-allylurazoles. This reaction provides a powerful method for the direct functionalization of C-H bonds. The mechanism of the ene reaction involving TADs has been a subject of considerable study, with evidence pointing towards a stepwise process involving an aziridinium (B1262131) imide intermediate in non-protic solvents.[11]

Quantitative Data for Ene Reactions

| Alkene | Triazolinedione | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Tetramethylethylene | PTAD | Acetonitrile (B52724) | Not specified | Not specified | High | |

| Various alkenes | PTAD | Water/Alcohol or Water/Acetone | Not specified | Not specified | Mixture of ene and water addition products | [11] |

Experimental Protocol: General Procedure for the Ene Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Reagent Addition: To this solution, add a solution of the triazolinedione (e.g., PTAD, 1.05 eq) in the same solvent dropwise at room temperature. The characteristic red color of the TAD will fade as the reaction proceeds.

-

Monitoring and Workup: Monitor the reaction by TLC or the disappearance of the red color. Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Gold-Catalyzed Benzylic C-H Amination

A significant advancement in C-H functionalization is the use of gold(I) catalysis to promote the benzylic C-H amination of alkyl-substituted aryls with triazolinediones.[12][13][14] This method demonstrates remarkable site selectivity and proceeds under mild conditions.[1]

Quantitative Data for Gold-Catalyzed Benzylic C-H Amination

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,4-Diethylbenzene | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | Minutes | 72 (NMR) | [12][14] |

| Cumene | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | 10 h | 85 | [12] |

| 4-Ethyltoluene | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | 1 h | 80 | [12] |

| Indane | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | 30 min | 92 | [12] |

*Yields are for the aminated product(s).

Experimental Protocol: Gold(I)-Catalyzed Benzylic C-H Amination

This protocol is based on the work of Bevernaege et al.[12][13][14]

Materials:

-

Alkyl-substituted aryl substrate

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

[Au(IPr)(MeCN)]BF₄ catalyst

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkyl-substituted aryl substrate (3.0 eq), PTAD (1.0 eq, 0.5 mmol), and the gold(I) catalyst (1 mol%).

-

Solvent Addition: Add anhydrous DCM (to make a 0.1 M solution with respect to PTAD).

-

Reaction: Stir the reaction mixture at 28 °C. The progress of the reaction can be monitored by the disappearance of the red color of PTAD.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired benzylic amination product.

Bioconjugation: Modifying Peptides and Proteins

The high reactivity and selectivity of triazolinediones have been harnessed for the modification of biomolecules, particularly for the labeling of tyrosine and tryptophan residues in peptides and proteins.[2][15] This "tyrosine-click" reaction provides a powerful tool for creating antibody-drug conjugates and other functional bioconjugates.[16]

Experimental Protocol: Tyrosine Bioconjugation

This is a general procedure adapted from literature reports.[2][17]

Materials:

-

Tyrosine-containing peptide or protein

-

Triazolinedione-functionalized labeling reagent

-

Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Acetonitrile (MeCN) or other organic co-solvent

Procedure:

-

Solution Preparation: Prepare a solution of the tyrosine-containing peptide or protein in the aqueous buffer. If solubility is an issue, a co-solvent like acetonitrile can be added.

-

Labeling Reaction: Prepare a stock solution of the triazolinedione reagent in an organic solvent (e.g., DMF or DMSO). Add the desired molar excess of the TAD reagent to the protein solution with gentle mixing.

-

Incubation: Allow the reaction to proceed at room temperature or 37 °C for a specified time (typically 1-2 hours).

-

Purification: The labeled protein can be purified from excess reagent and byproducts using standard techniques such as size-exclusion chromatography (e.g., using a desalting column) or dialysis.

-

Analysis: The extent of labeling can be analyzed by techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

Polymer Synthesis and Modification

Triazolinediones have found extensive application in polymer science for macromolecular functionalization, polymer-polymer linking, and the creation of dynamic and self-healing materials.[18] The reaction of TADs with diene-functionalized polymers is extremely fast, allowing for rapid crosslinking.[18] Furthermore, the reversible reaction of TADs with indoles enables the design of thermally healable and recyclable polymer networks.[16]

Experimental Protocol: TAD-based Polymer Crosslinking

-

Polymer Preparation: Synthesize or obtain a polymer with pendant diene or indole (B1671886) functionalities.

-

Crosslinker Preparation: Synthesize a bifunctional triazolinedione crosslinker by oxidizing the corresponding bis-urazole precursor.

-

Crosslinking Reaction: Dissolve the functionalized polymer in a suitable solvent. Add a stoichiometric amount of the bis-TAD crosslinker solution. The crosslinking reaction often occurs rapidly at room temperature, leading to gelation.

-

Material Characterization: The resulting crosslinked polymer network can be characterized by techniques such as swelling studies, rheology, and thermal analysis (e.g., DSC, TGA). For reversible systems, the healing or recycling process can be initiated by thermal treatment.

Visualizing the Chemistry of Triazolinediones

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis of Triazolinediones from Urazoles

Caption: General scheme for the synthesis of reactive triazolinediones.

Diels-Alder Reaction Mechanism

Caption: Concerted mechanism of the Diels-Alder reaction with a triazolinedione.

Ene Reaction Mechanism (Stepwise)

Caption: Stepwise mechanism of the triazolinedione ene reaction.

Workflow for Tyrosine Bioconjugation

Caption: Experimental workflow for the bioconjugation of proteins.

Reversible Polymer Crosslinking with TAD-Indole Chemistry

Caption: Reversible crosslinking of polymers using TAD-indole chemistry.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diels–Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]

- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. Site selective gold( i )-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03683A [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Site selective gold(i)-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid-Catalyzed Reaction of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) with Substituted Benzenes

This guide provides a comprehensive overview of the acid-catalyzed reaction between 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and substituted benzenes, tailored for researchers, scientists, and professionals in drug development. The document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the underlying chemical processes.

Introduction

This compound (MTAD) is a highly reactive dienophile and enophile, widely recognized for its utility in Diels-Alder reactions and ene reactions. While its photochemical cycloadditions with aromatic compounds are well-documented, its reactivity under acidic conditions offers a distinct pathway, primarily leading to electrophilic aromatic substitution products. Under acid catalysis, particularly with strong acids like trifluoroacetic acid (TFA), the electrophilicity of MTAD is significantly enhanced, enabling it to react with electron-rich aromatic rings to form arylurazole products. This reaction provides a direct method for the C-N bond formation and functionalization of aromatic systems.

Reaction Mechanism

The acid-catalyzed reaction of MTAD with substituted benzenes proceeds via an electrophilic aromatic substitution (EAS) mechanism. Unlike the concerted photochemical [4+2] cycloaddition, this pathway involves the formation of a cationic intermediate.

Step 1: Activation of MTAD The reaction is initiated by the protonation of MTAD by a strong acid, such as trifluoroacetic acid. Protonation occurs on one of the carbonyl oxygens, which significantly increases the electrophilicity of the azo group.

Step 2: Electrophilic Attack The protonated MTAD then acts as a potent electrophile. The electron-rich substituted benzene (B151609) ring attacks one of the nitrogen atoms of the activated MTAD. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The position of the attack (ortho, meta, or para) is directed by the nature of the substituents on the benzene ring.

Step 3: Rearomatization A weak base, typically the conjugate base of the acid catalyst (e.g., trifluoroacetate), abstracts a proton from the carbon atom bearing the urazole (B1197782) moiety. This restores the aromaticity of the ring, yielding the final 1-arylurazole product.

The overall logical flow of this mechanism is depicted in the diagram below.

Quantitative Data

The acid-catalyzed reaction of MTAD is particularly effective with electron-rich benzene derivatives. The presence of electron-donating groups (EDGs) on the aromatic ring activates it towards electrophilic attack, leading to high yields of the corresponding arylurazole products.

The following table summarizes representative quantitative data for the reaction.

| Substrate | Catalyst (equiv.) | Solvent | Time | Yield (%) | Reference |

| 1,3,5-Tris[(3,5-dimethylphenoxy)methyl]benzene | TFA (3.1) | CH₂Cl₂ | - | 98 | [1] |

| Naphthalene | TFA | CDCl₃ | - | - | [2] |

| Anthracene (B1667546) | TFA | CDCl₃ | - | - | [2] |

| Phenanthrene | TFA | CHCl₃ | 5 h | - | [2] |

Note: For polyaromatic hydrocarbons like naphthalene, the reaction can proceed via an acid-catalyzed Diels-Alder mechanism, while for anthracene and phenanthrene, carbocation intermediates are proposed, leading to substitution products.[2] Quantitative yields for these specific reactions were not detailed in the cited source.

Experimental Protocols

This section provides a detailed methodology for a representative acid-catalyzed reaction of MTAD with a substituted benzene, based on the synthesis of a triurazole compound.[1]

Materials:

-

Substituted Benzene (e.g., 1,3,5-Tris[(3,5-dimethylphenoxy)methyl]benzene)

-

This compound (MTAD)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂) (Anhydrous)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringe)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation: To a stirring solution of the substituted benzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), solid MTAD (3.1 eq) is added at room temperature. The solution will turn a deep red color characteristic of MTAD.

-

Initiation: Trifluoroacetic acid (3.1 eq) is added dropwise to the stirring solution via a syringe.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the red color. For highly reactive substrates, the reaction can be complete within a few hours.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can then be purified.

-

Purification: Purification is typically achieved by standard techniques such as flash column chromatography on silica (B1680970) gel to yield the pure arylurazole product.

The workflow for this experimental procedure is visualized below.

Conclusion